
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate
Descripción general
Descripción
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate, also known as P4VP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate is not fully understood, but it is believed to involve the interaction of the compound with biological molecules, such as proteins and nucleic acids. (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been shown to bind to DNA and RNA, which may affect their structure and function. (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has also been shown to interact with proteins, such as albumin and hemoglobin, which may affect their stability and activity.
Biochemical and Physiological Effects
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines, which may contribute to its antioxidant and anti-inflammatory activities. (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has also been shown to inhibit the growth of cancer cells, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has several advantages for lab experiments, including its high stability, solubility, and biocompatibility. (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate can be easily synthesized using various methods, and its properties can be easily modified by changing the substituents on the phenyl ring. However, (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has some limitations, including its low fluorescence quantum yield and its potential toxicity at high concentrations.
Direcciones Futuras
For the study of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate include the development of new synthesis methods, the exploration of its potential applications in drug delivery and gene therapy, and the investigation of its interactions with biological molecules.
Aplicaciones Científicas De Investigación
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. In organic electronics, (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been used as a building block for the synthesis of conjugated polymers, which have shown promising results in the development of organic solar cells and light-emitting diodes. In optoelectronics, (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been used as a luminescent probe for the detection of metal ions and as a fluorescent marker for bioimaging. In bioimaging, (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been used as a contrast agent for magnetic resonance imaging (MRI) and as a fluorescent marker for optical imaging.
Propiedades
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 2,6-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-25-19-4-3-5-20(26-2)21(19)22(24)27-18-10-8-16(9-11-18)6-7-17-12-14-23-15-13-17/h3-15H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAZDUSKIAGMKU-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



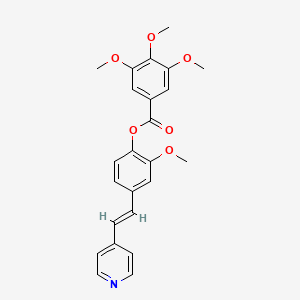
![N-(4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)-3-fluorobenzamide](/img/structure/B3396145.png)
![(E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3396152.png)

![(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate](/img/structure/B3396157.png)
![1-(4-bromo-2-fluorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3396171.png)
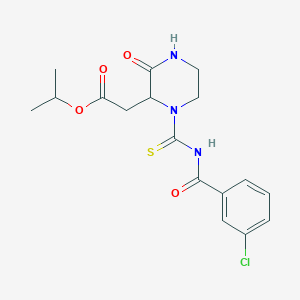
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one](/img/structure/B3396182.png)
![Methyl {3-[2-(dimethylamino)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetate](/img/structure/B3396195.png)
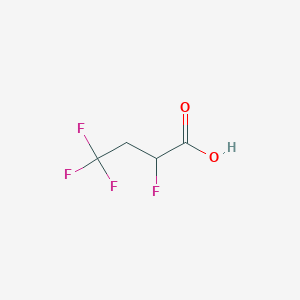
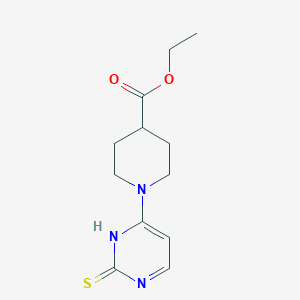
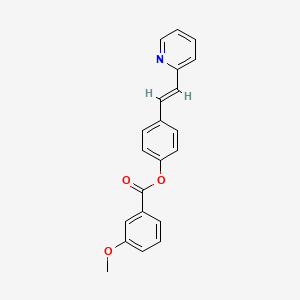
![3-fluoro-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B3396245.png)
![3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B3396250.png)